
2-Chloroquinoline-3-carboxamide
Übersicht
Beschreibung
2-Chloroquinoline-3-carboxamide is a chemical compound that has been used as a precursor and building block for the synthesis of a wide range of heterocyclic systems .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-3-carboxamide has been reported to involve the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours . This process provides easy access to 2-chloroquinoline-3-carboaldehydes through a Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-3-carboxamide is complex and interesting. It has been used as a precursor for the synthesis of a wide range of heterocyclic systems .Chemical Reactions Analysis
2-Chloroquinoline-3-carboxamide undergoes various chemical reactions. These include cyclization reactions at both the aldehyde and chloro groups, reduction of the aldehyde group, and condensation reactions with active methylene compounds, hydrazine, hydroxylamine, hydrazides, (thio)semicarbazide, and urea .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
2-Chloroquinoline-3-carboxamide is utilized in the synthesis of various quinoline derivatives. These derivatives are important due to their wide range of biological activities and applications in medicinal chemistry .
Catalysis
This compound can act as a catalyst in chemical reactions, such as the amination of aldehydes, which is a key step in synthesizing certain pharmaceuticals .
Anticancer Research
Quinoline-carboxamide derivatives have shown potential as anticancer agents. They have been tested against various cell lines and compared with standard drugs like Doxorubicin for their anti-proliferative activities .
Construction of Heterocyclic Systems
2-Chloroquinoline-3-carboxamide is used in reactions to construct fused or binary quinoline-core heterocyclic systems, which are significant in developing new therapeutic agents .
Substitution Reactions
It undergoes substitution reactions at its chloro position, which is a valuable reaction in organic synthesis for creating complex molecules with potential therapeutic applications .
Safety and Hazards
Zukünftige Richtungen
2-Chloroquinoline-3-carboxamide and its derivatives are expected to continue attracting the attention of researchers. Improvements in their synthesis, as well as novel transformations of these compounds, are anticipated to be reported in the future . The compound’s potential for future drug development is also highlighted, given the medicinal potential of quinoline and its functionalized derivatives .
Wirkmechanismus
Target of Action
The primary target of 2-Chloroquinoline-3-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
2-Chloroquinoline-3-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . These compounds work by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This suggests that these compounds induce apoptosis, a process of programmed cell death, in cancer cells .
Biochemical Pathways
The biochemical pathways affected by 2-Chloroquinoline-3-carboxamide involve the regulation of apoptosis. The compound down-regulates Bcl-2, an anti-apoptotic protein, and up-regulates BAX and Caspase-3, pro-apoptotic proteins . This leads to the initiation of apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico assessment of ADME properties indicates that all of the potent 2-Chloroquinoline-3-carboxamide compounds are orally bioavailable without blood–brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their bioavailability .
Result of Action
The result of the action of 2-Chloroquinoline-3-carboxamide is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also shows high selectivity, with a cytotoxic effect (IC 50 >113 μM) highly selective on normal human cells (WI-38) .
Action Environment
Eigenschaften
IUPAC Name |
2-chloroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502348 | |
| Record name | 2-Chloroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3-carboxamide | |
CAS RN |
73776-21-3 | |
| Record name | 2-Chloroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



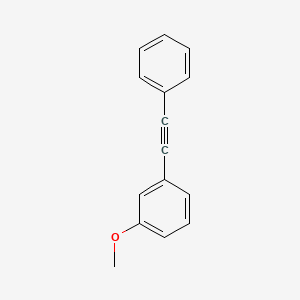
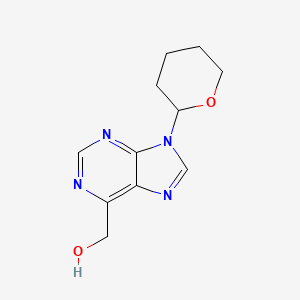

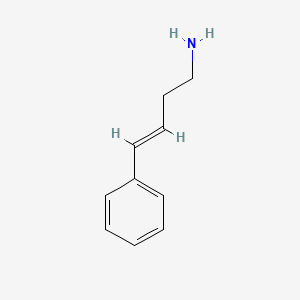
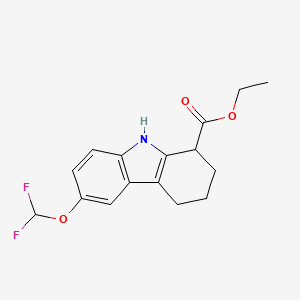
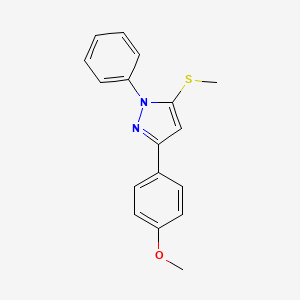
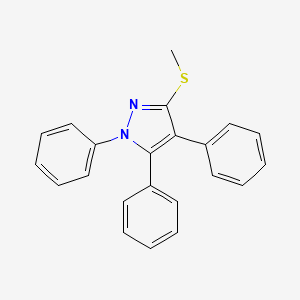
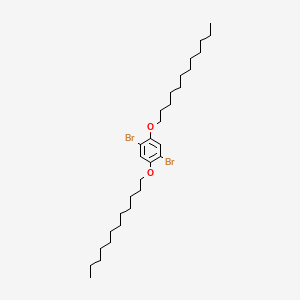
![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)


![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)

